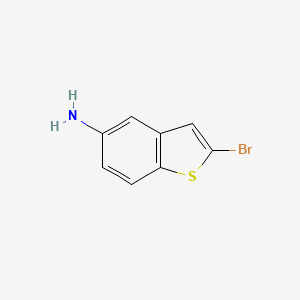
8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is a chemical compound characterized by the presence of a hydroxy group and a trifluoromethyl group attached to a tetrahydroquinoline ring
Preparation Methods
The synthesis of 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Hydroxylation: Introduction of the hydroxy group at the 8th position.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or alter the quinoline ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) are commonly used.
Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with altered functional groups or ring structures.
Scientific Research Applications
8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and trifluoromethyl groups play crucial roles in binding to these targets, influencing their activity and pathways involved in biological processes.
Comparison with Similar Compounds
Similar compounds include other hydroxy and trifluoromethyl-substituted quinolines and tetrahydroquinolines. Compared to these, 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
- 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
- 8-Hydroxy-8-methyl-tridecanoate
These compounds share some structural similarities but differ in their functional groups and overall reactivity, making this compound a unique entity in its class.
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
8-(trifluoromethyl)-6,7-dihydro-5H-quinolin-8-ol |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(15)5-1-3-7-4-2-6-14-8(7)9/h2,4,6,15H,1,3,5H2 |
InChI Key |
PSEBVTDNBYLYKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C1)(C(F)(F)F)O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13709544.png)



![[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride](/img/structure/B13709567.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13709570.png)
![(2R,5S)-3-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)oxazolidine-5-carboxylic Acid](/img/structure/B13709578.png)

![3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13709594.png)





